molecular formula C32H39N3O4 B13119949 tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate

tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate

Cat. No.: B13119949
M. Wt: 529.7 g/mol
InChI Key: GMHOVENXVQQOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate: is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a benzhydryl group, and a carbamate moiety. Its unique chemical properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butyl 4-aminophenylcarbamate with benzhydryl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperidine and methyl isocyanate to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate can be compared to other similar compounds, such as:

Properties

Molecular Formula

C32H39N3O4

Molecular Weight

529.7 g/mol

IUPAC Name

tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate

InChI

InChI=1S/C32H39N3O4/c1-32(2,3)39-31(37)34(4)27-17-15-24(16-18-27)23-35-21-19-28(20-22-35)38-30(36)33-29(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18,28-29H,19-23H2,1-4H3,(H,33,36)

InChI Key

GMHOVENXVQQOCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.